molecular formula C7H13NO B6152476 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE, Mixture of diastereomers CAS No. 1559337-84-6

3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE, Mixture of diastereomers

Cat. No.: B6152476
CAS No.: 1559337-84-6
M. Wt: 127.18 g/mol
InChI Key: WDONDCVYDPRSRT-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine is a bicyclic heterocyclic compound featuring a strained oxabicyclo[4.1.0]heptane core with a methanamine substituent at the 7-position. The molecule exists as a mixture of diastereomers due to the stereogenic centers in the bicyclic framework.

Properties

CAS No.

1559337-84-6

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4,8H2

InChI Key

WDONDCVYDPRSRT-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1C2CN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE typically involves the following steps:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one ()
  • Structural Differences : The smaller bicyclo[3.1.0] system and ketone group (vs. methanamine) reduce steric strain and eliminate basicity.
  • Synthesis : Prepared via multistep reactions involving PCl₅/PBr₃, highlighting halogenation challenges absent in the methanamine derivative .
  • Reactivity : The ketone enables nucleophilic additions, whereas the methanamine group in the target compound allows for acylation or alkylation.
(b) 7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- ()
  • Functional Group : The oxiranyl (epoxide) group introduces electrophilic reactivity, contrasting with the nucleophilic primary amine in the target compound.
  • Applications : Linked to volatile organic compounds (VOCs) in agricultural contexts, whereas the methanamine derivative may serve as a bioactive scaffold in drug discovery .
(c) N-4-Oxoheptan-2-ylphthalimide (2b, )
  • Heterocyclic Core : Lacks the bicyclic strain but shares a phthalimide group, which is electron-withdrawing. The target compound’s amine group enhances solubility in polar solvents compared to 2b’s lipophilic phthalimide .

Physicochemical Properties

Property 3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one 7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl-
State Likely liquid or low-melting solid* Solid (synthesis details in ) Volatile liquid (VOC, )
Polarity High (amine group) Moderate (ketone) Low (epoxide, hydrocarbon core)
Reactivity Nucleophilic (amine) Electrophilic (ketone) Electrophilic (epoxide)
Stereochemical Complexity Diastereomers present Single stereoisomer reported Not specified

*Inferred from analogs like N-4-Oxodecan-2-ylphthalimide (2c, ), which is an oil .

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